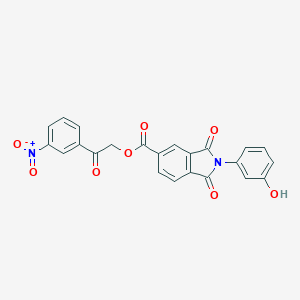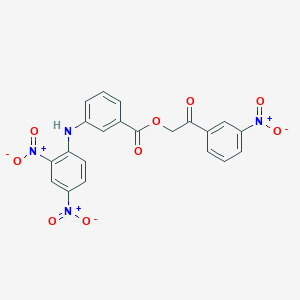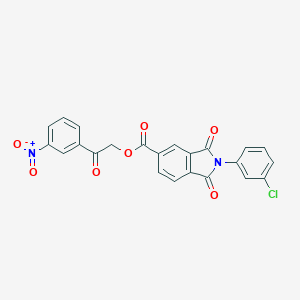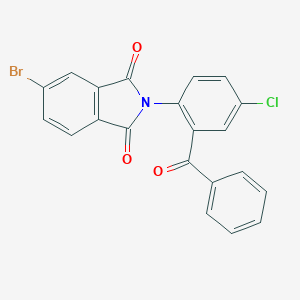
2-(2-BENZOYL-4-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Benzoyl-4-chlorophenyl)-5-bromo-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and a bromo-isoindole-dione moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BENZOYL-4-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-5-chlorobenzophenone, which is then subjected to bromination to introduce the bromo group. The brominated intermediate is further reacted with phthalic anhydride under specific conditions to form the isoindole-dione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzoyl-4-chlorophenyl)-5-bromo-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.
Substitution: The benzoyl and chlorophenyl groups can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents on the benzoyl or chlorophenyl groups .
Scientific Research Applications
2-(2-Benzoyl-4-chlorophenyl)-5-bromo-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-BENZOYL-4-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets are still under investigation, but its structure suggests it can interact with multiple biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Benzoyl-4-chlorophenyl N-(m-tolyl)carbamate: This compound shares the benzoyl and chlorophenyl groups but differs in the presence of a carbamate moiety instead of the isoindole-dione structure.
N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide: Similar in having the benzoyl and chlorophenyl groups, but it contains a nitrobenzamide group instead of the bromo-isoindole-dione moiety.
Uniqueness
The uniqueness of 2-(2-BENZOYL-4-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H11BrClNO3 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
2-(2-benzoyl-4-chlorophenyl)-5-bromoisoindole-1,3-dione |
InChI |
InChI=1S/C21H11BrClNO3/c22-13-6-8-15-16(10-13)21(27)24(20(15)26)18-9-7-14(23)11-17(18)19(25)12-4-2-1-3-5-12/h1-11H |
InChI Key |
SIKQZRVMFHTNSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C(=O)C4=C(C3=O)C=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C(=O)C4=C(C3=O)C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylheptanamide](/img/structure/B341841.png)

![2-(3-Nitrophenyl)-2-oxoethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B341844.png)
![2-(3-nitrophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B341845.png)
![N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide](/img/structure/B341846.png)
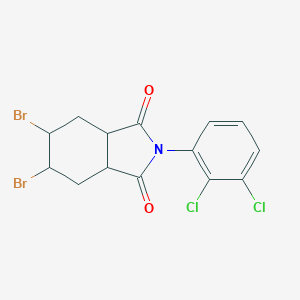
![2-{3-Nitrophenyl}-2-oxoethyl 2-{4-[(2-{3-nitrophenyl}-2-oxoethoxy)carbonyl]phenyl}-1,3-dioxoisoindoline-5-carboxylate](/img/structure/B341849.png)
